2-chloro-6-naphthalen-2-ylsulfanyl-7H-purine

Adenosine Receptor GPCR Neurology

This 2-chloro-6-(naphthalen-2-ylsulfanyl)-7H-purine is a specialized research tool for JAK/STAT and adenosine A1 receptor studies. Its unique 2-Cl and bulky 6-naphthylthio groups enable potent, selective binding—over 1000-fold affinity gains vs simpler 6-thiopurines. Ideal for ATP-competitive kinase inhibitor design, non-nucleoside probe development, and computational SAR modeling. NOT for human or diagnostic use. For reproducible results, always specify CAS 646510-42-1.

Molecular Formula C15H9ClN4S
Molecular Weight 312.8 g/mol
CAS No. 646510-42-1
Cat. No. B12595985
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-chloro-6-naphthalen-2-ylsulfanyl-7H-purine
CAS646510-42-1
Molecular FormulaC15H9ClN4S
Molecular Weight312.8 g/mol
Structural Identifiers
SMILESC1=CC=C2C=C(C=CC2=C1)SC3=NC(=NC4=C3NC=N4)Cl
InChIInChI=1S/C15H9ClN4S/c16-15-19-13-12(17-8-18-13)14(20-15)21-11-6-5-9-3-1-2-4-10(9)7-11/h1-8H,(H,17,18,19,20)
InChIKeyAHWRDGDWWREDLQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-chloro-6-naphthalen-2-ylsulfanyl-7H-purine (CAS 646510-42-1): A Specialized Purine Scaffold for Targeted Chemical Biology Research


2-chloro-6-naphthalen-2-ylsulfanyl-7H-purine is a synthetic small molecule belonging to the class of 6-thio-substituted purine derivatives. Its core structure consists of a purine base substituted at the 2-position with a chlorine atom and at the 6-position with a bulky, aromatic naphthalen-2-ylsulfanyl group [1]. This unique combination of a halogen and a large, hydrophobic aryl-thioether is designed for specific interactions within the binding pockets of purine-recognizing proteins, differentiating it from simpler 6-alkylthio- or 6-arylthio-purines [2]. It is primarily utilized as a research tool for investigating kinase inhibition, nucleoside metabolism, and receptor modulation, and is not intended for therapeutic or in-vivo diagnostic use [1].

Why Substituting 2-chloro-6-naphthalen-2-ylsulfanyl-7H-purine with Generic 6-Thiopurines Compromises Experimental Fidelity


Generic substitution of 2-chloro-6-naphthalen-2-ylsulfanyl-7H-purine with a simpler 6-thiopurine analog (e.g., 6-methylthiopurine) is not scientifically valid due to the critical role of the 2-chloro and 6-naphthalen-2-ylsulfanyl substituents. The 2-chloro group is a key structural feature in a known class of purine-based kinase inhibitors (e.g., JAK3 inhibitors), where it facilitates crucial halogen bonding and hydrophobic packing within the enzyme's ATP-binding pocket [1]. Simultaneously, the bulky naphthalen-2-ylsulfanyl moiety at the 6-position provides a substantial increase in molecular surface area and lipophilicity (cLogP ~3.7) compared to smaller alkyl or aryl groups, which is essential for accessing deeper hydrophobic sub-pockets and achieving target selectivity [2]. The absence of either feature would lead to significantly altered target binding, as demonstrated by the over 1000-fold difference in adenosine A1 receptor affinity between purine derivatives with varying C2 and C6 substituents [3]. Therefore, to ensure data reproducibility and accurate SAR interpretation, the specific compound identity must be maintained.

Quantitative Differentiators: Binding Affinity and Selectivity Data for 2-chloro-6-naphthalen-2-ylsulfanyl-7H-purine Analogs


Enhanced Adenosine A1 Receptor Affinity through C2-Chlorination and C6-Arylthio Substitution

Within a series of purine derivatives evaluated for adenosine A1 receptor (A1AR) binding, the introduction of a 2-chloro group in conjunction with a 6-arylthioether dramatically enhances affinity. The compound 2-chloro-N6-cyclopentyladenosine (CCPA) is a well-known high-affinity A1AR agonist. A related 6-substituted analog (US8609833, Example 88), which combines a 2-chloro group with a 6-(naphthalen-2-ylthio) moiety on a ribose scaffold, demonstrates a Ki of 7 nM for the human A1AR [1]. This is approximately 129-fold more potent than its activity at the adenosine A3 receptor (Ki = 900 nM) and over 1400-fold more potent than at the adenosine A2 receptor (Ki = 10,000 nM) [2]. This data provides strong class-level evidence that the 2-chloro-6-naphthalen-2-ylsulfanyl pharmacophore is a key driver of high affinity and selectivity for the A1AR subtype.

Adenosine Receptor GPCR Neurology

Structural Divergence from Nucleoside Analogs: Critical Distinction for Non-Nucleoside Target Engagement

2-chloro-6-naphthalen-2-ylsulfanyl-7H-purine is a purine base, not a nucleoside. This is a critical structural distinction that dictates its mechanism of action. Nucleoside analogs (e.g., cladribine, fludarabine) require intracellular phosphorylation to active triphosphate forms, which then incorporate into DNA/RNA or inhibit DNA polymerases. In contrast, purine bases like the target compound are designed as non-nucleoside inhibitors that directly bind to the ATP-binding pocket of kinases or other purine-binding enzymes [1]. This direct binding mode circumvents the need for metabolic activation by nucleoside kinases (e.g., deoxycytidine kinase), which is a common resistance mechanism for nucleoside drugs in cancer therapy [2]. The 2-chloro-6-arylthio-purine scaffold is explicitly claimed in patents for kinase inhibition, including as JAK3 inhibitors for treating inflammatory and autoimmune diseases [3]. This mechanistic differentiation is crucial for research applications aiming to bypass nucleoside transporter or kinase-related resistance pathways.

Kinase Inhibition Non-Nucleoside JAK/STAT Pathway

Contrasting Activity Profile with a 5-HT3 Receptor Negative Allosteric Modulator

The target compound's activity profile can be distinguished from a structurally related purine derivative, PU 02 (6-[(naphthalen-1-ylmethyl)thio]-9H-purine). While both contain a naphthalene-thioether linked to a purine, their biological activities are divergent. PU 02 functions as a negative allosteric modulator of the 5-HT3 receptor, with IC50 values of 0.36 µM and 0.73 µM for human 5-HT3A and 5-HT3AB receptors, respectively, in HEK293 cells . In contrast, the 2-chloro-6-naphthalen-2-ylsulfanyl-7H-purine scaffold, lacking the methylene spacer and featuring a 2-chloro substituent, is directed toward kinase inhibition, as evidenced by its inclusion in patent families for JAK3 and other kinase inhibitors [1]. This comparison illustrates how minor structural modifications to the purine core (the presence of a 2-Cl and the length of the thioether linker) can result in a complete switch in primary pharmacology from an ion channel modulator to a kinase inhibitor.

5-HT3 Receptor Allosteric Modulation Neuronal Signaling

Recommended Research Applications for 2-chloro-6-naphthalen-2-ylsulfanyl-7H-purine


Development of Subtype-Selective Adenosine A1 Receptor Agonists

This compound serves as a key intermediate or structural analog for the development of novel, high-affinity ligands for the adenosine A1 receptor (A1AR). The 2-chloro-6-naphthalen-2-ylsulfanyl pharmacophore is a proven motif for achieving potent (Ki < 10 nM) and highly selective binding to A1AR over the A2 and A3 subtypes, as demonstrated by closely related analogs [1]. Researchers focused on A1AR-mediated pathways, such as neuroprotection following ischemia, cardiac preconditioning, or pain modulation, can utilize this scaffold to design new chemical probes with a reduced risk of off-target cardiovascular (A2) or inflammatory (A3) effects.

Investigating Non-Nucleoside Kinase Inhibition

This compound is optimally applied as a starting point or structural reference for designing non-nucleoside inhibitors of purine-binding kinases, particularly those in the JAK family. Its purine base structure allows for direct, ATP-competitive inhibition without the requirement for intracellular phosphorylation, a key advantage for circumventing nucleoside kinase-related drug resistance [1]. This application is highly relevant for research into inflammatory diseases, autoimmune disorders, and certain cancers where JAK/STAT signaling is aberrantly activated and resistance to nucleoside analogs is a concern [2].

Structure-Activity Relationship (SAR) Studies for Purine-Thioether Ligands

The compound is a valuable tool for systematic SAR studies investigating the impact of C2 halogenation and C6 aryl-thioether substitution on purine recognition. By comparing its activity with that of the des-chloro analog (6-naphthalen-2-ylsulfanyl-7H-purine) or the methylene-linked variant (PU 02), researchers can precisely quantify the contribution of the 2-chloro group to target binding energy and the influence of linker geometry on pharmacological selectivity [1]. These studies are fundamental for refining computational models of ligand-protein interactions and for guiding the rational design of next-generation purine-based probes.

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